Capsianoside V methyl ester
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Overview
Description
Capsianoside V methyl ester is an organic compound derived from the sweet pepper plant, Capsicum annuum. It belongs to the class of acyclic diterpene glycosides and is known for its potential health benefits, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capsianoside V methyl ester can be synthesized through the esterification of capsianoside V. The process involves the reaction of capsianoside V with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and monitored using chromatographic methods .
Industrial Production Methods
Industrial production of this compound involves the extraction of capsianosides from the aerial parts of paprika and pimiento plants. The extracted compounds are then subjected to chromatographic separation and purification to isolate capsianoside V, which is subsequently esterified to form this compound .
Chemical Reactions Analysis
Types of Reactions
Capsianoside V methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidation products.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Capsianoside V and methanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
Capsianoside V methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of capsianoside V methyl ester involves its interaction with molecular targets and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression . The compound’s anticancer effects are attributed to its ability to modulate various signaling pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Capsianoside V methyl ester is unique among diterpene glycosides due to its specific esterification. Similar compounds include:
Capsianoside V: The non-esterified form of this compound.
Capsianoside XVII: Another acyclic diterpene glycoside isolated from paprika and pimiento.
Capsianoside XIV: A related compound with similar structural features.
This compound stands out due to its specific esterification, which may enhance its bioactivity and stability compared to its non-esterified counterparts .
Properties
Molecular Formula |
C27H44O10 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate |
InChI |
InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1 |
InChI Key |
ZVUKZMWLRYNENB-RKJLFWSHSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O |
Origin of Product |
United States |
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